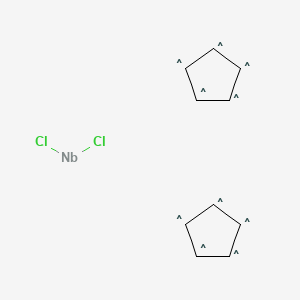

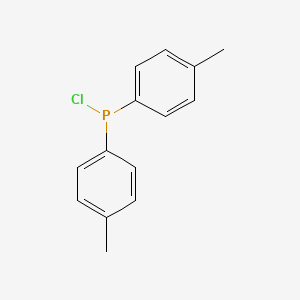

![molecular formula C13H17NO B1143951 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane CAS No. 1245794-56-2](/img/structure/B1143951.png)

3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane, also known as salvinorin A, is a naturally occurring psychoactive compound found in the leaves of the Salvia divinorum plant. Salvinorin A is a potent kappa-opioid receptor agonist, which means it binds to and activates the kappa-opioid receptor in the brain. This receptor is involved in regulating pain perception, mood, and cognition. Salvinorin A has gained attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications.

Scientific Research Applications

Synthesis and Derivatization

3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane serves as a valuable building block in synthetic chemistry. It has been utilized in the efficient multigram synthesis of previously unknown compounds, proving to be a promising foundation for selective derivatization of the cyclobutane ring. This leads to the creation of novel, conformationally restricted piperidine derivatives, expanding the scope of medicinal chemistry (Denisenko et al., 2010).

Chemical Transformations

In the realm of organic chemistry, this compound is involved in various chemical transformations. For instance, it has been used in the synthesis of enantiopure analogues of 3-hydroxyproline and derivatives, showcasing its versatility in creating restricted analogues of amino acids (Avenoza et al., 2002).

Microbiological Oxygenation

The compound has also been a subject in studies involving microbiological oxygenation, a process critical for understanding biochemical transformations. Research using fungi like Beauveria bassiana and Rhizopus nigricans has shown its potential in this area, offering insights into the oxygenation processes of azabicycloalkanes (Davis et al., 1997).

Photochemical Synthesis

Advancements in photochemical synthesis have leveraged this compound for the creation of advanced building blocks in drug discovery. This includes its use in rapid syntheses involving common chemicals like benzaldehyde and allylamine, demonstrating its utility in developing novel pharmaceutical compounds (Denisenko et al., 2017).

Future Directions

The future directions for the study of “3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane” and similar compounds could involve further exploration of their potential as bioisosteres of meta-substituted benzenes in biologically active compounds . Additionally, more strategies for their synthesis, particularly approaches that enable the late-stage diversification of the bridgehead substituents, may be developed .

Properties

IUPAC Name |

(1R,5S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERPUNDHAOPKPP-FUNVUKJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C2O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN(C[C@H]1C2O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.